molecular formula C25H26N2O4S B332835 methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B332835
M. Wt: 450.6 g/mol
InChI Key: KPZIXGGSKYVEAP-UHFFFAOYSA-N
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Description

methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines biphenyl, thiophene, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the biphenyl and thiophene rings, followed by the introduction of the carbamoyl and ester groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5-(ethylcarbamoyl)-4-methylthiophene-3-carboxylate
  • Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-ethylthiophene-3-carboxylate

Uniqueness

methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-5-27(6-2)24(29)21-16(3)20(25(30)31-4)23(32-21)26-22(28)19-14-12-18(13-15-19)17-10-8-7-9-11-17/h7-15H,5-6H2,1-4H3,(H,26,28)

InChI Key

KPZIXGGSKYVEAP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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